Surugatoxin
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Overview
Description
Surugatoxin is a member of pteridines.
Scientific Research Applications
Cytotoxic and Histone Methyltransferase Inhibitory Activities
Surugatoxin-related compounds isolated from Penicillium sp., a fungus obtained from Suruga Bay, Japan, exhibit significant cytotoxic activity. These compounds also demonstrate potent inhibitory activity against histone methyltransferase (HMT) G9a, an enzyme involved in epigenetic regulation, suggesting potential applications in cancer therapy and epigenetic studies (Sun et al., 2012).
Biosynthetic Insights
Research on the biosynthetic gene cluster for surugamides, cyclic peptides with potential medicinal properties, has led to insights into the production of these compounds by non-ribosomal peptide synthetase genes. This has implications for understanding the natural production of bioactive compounds and their potential pharmaceutical applications (Ninomiya et al., 2016).
Structural Analysis of Peptides
Studies on surugamides, cyclic octapeptides isolated from marine-derived Streptomyces, have contributed to advances in analytical techniques for determining the structure and absolute configuration of natural products. This is crucial for understanding the biological activities and potential therapeutic applications of these compounds (Takada et al., 2013).
Differential Production in Marine vs Terrestrial Isolates
Comparative studies on marine and terrestrial isolates of Streptomyces have revealed differences in the production of surugamide A, a compound with anticancer and antifungal activities. This highlights the significance of the marine environment in producing unique bioactive compounds (Almeida et al., 2019).
Carotenoid Production
Research on microorganisms isolated from Suruga Bay has led to the discovery of strains like Sphingomonas sp., which are efficient producers of carotenoids like nostoxanthin. These findings have potential applications in the production of antioxidants for dietary supplements, cosmetics, and pharmaceuticals (Kikukawa et al., 2021).
Properties
CAS No. |
40957-92-4 |
---|---|
Molecular Formula |
C25H26BrN5O13 |
Molecular Weight |
684.4 g/mol |
IUPAC Name |
[(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate |
InChI |
InChI=1S/C25H26BrN5O13/c1-23(42)21(40)31-9-17(29-22(41)30-18(9)37)27-5-24(31,43)16(25(23)7-3-2-6(26)4-8(7)28-20(25)39)19(38)44-15-13(35)11(33)10(32)12(34)14(15)36/h2-4,10-16,32-36,42-43H,5H2,1H3,(H,28,39)(H3,27,29,30,37,41)/t10?,11-,12-,13-,14+,15?,16-,23+,24+,25+/m1/s1 |
InChI Key |
BYUCWVNHAZPTMA-RVJSENRVSA-N |
Isomeric SMILES |
C[C@@]1(C(=O)N2C3=C(NC[C@@]2([C@H]([C@]14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6[C@@H]([C@@H](C([C@H]([C@@H]6O)O)O)O)O)O)NC(=O)NC3=O)O |
SMILES |
CC1(C(=O)N2C3=C(NCC2(C(C14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6C(C(C(C(C6O)O)O)O)O)O)NC(=O)NC3=O)O |
Canonical SMILES |
CC1(C(=O)N2C3=C(NCC2(C(C14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6C(C(C(C(C6O)O)O)O)O)O)NC(=O)NC3=O)O |
Synonyms |
surugatoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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